molecular formula C16H19N7O3 B2825664 4-ethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034550-71-3

4-ethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2825664
CAS No.: 2034550-71-3
M. Wt: 357.374
InChI Key: ZYOCNYWZZUYPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrazine ring (pyrazin-2-yl) attached to a methylpyrazole core, which is further linked via a methylene bridge to a 2,3-dioxopiperazine carboxamide moiety.

Properties

IUPAC Name

4-ethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-3-22-6-7-23(15(25)14(22)24)16(26)19-9-11-8-12(20-21(11)2)13-10-17-4-5-18-13/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOCNYWZZUYPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Introduction of the pyrazine moiety: This step involves the coupling of the pyrazole with a pyrazine derivative.

    Formation of the piperazine ring: This can be synthesized through the cyclization of appropriate diamines.

    Coupling of the piperazine and pyrazole-pyrazine intermediates: This step involves the formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Compound Name / ID Key Structural Features Differences from Target Compound Potential Implications
Compound 3e (Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative) Benzoimidazo[1,2-a]pyrimidine core, methoxyphenyl-piperazine side chain Fused bicyclic system vs. discrete heterocycles May enhance DNA intercalation or kinase binding affinity
2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (478039-51-9) Pyridine-pyrimidine hybrid, chloro-benzamide substituent Lacks piperazine/dioxo groups Reduced solubility; potential for covalent binding
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-isoindole-5-carboxamide (356090-88-5) Isoindole-dione core, chloro-methylphenyl group Rigid isoindole vs. flexible piperazine May influence target selectivity (e.g., protease inhibition)
Key Observations:
  • Piperazine vs. Non-Piperazine Scaffolds: The target compound’s 2,3-dioxopiperazine moiety distinguishes it from non-piperazine analogs (e.g., 478039-51-9), likely improving solubility and hydrogen-bonding capacity .
  • Heterocyclic Diversity : Unlike fused-ring systems (e.g., Compound 3e), the target’s discrete pyrazine-pyrazole-piperazine architecture may offer greater conformational flexibility for target engagement.

Pharmacological and Physicochemical Properties

  • Solubility : The dioxopiperazine group may enhance aqueous solubility compared to lipophilic analogs like 356090-88-5.
  • Bioavailability : Ethyl substitution could reduce first-pass metabolism relative to methoxypropyl groups (e.g., 356090-88-5).
  • Target Selectivity : Pyrazine-pyrazole hybrids may exhibit unique kinase inhibition profiles compared to pyridine-pyrimidine systems (e.g., 478039-51-9).

Biological Activity

The compound 4-ethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : A piperazine ring with two keto groups (dioxo) and a carboxamide functional group.
  • Substituents : An ethyl group and a pyrazole moiety substituted at the 1-position with a methyl group and at the 3-position with a pyrazinyl group.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and other tumor models, with IC50 values comparable to known chemotherapeutic agents .

Cell Line IC50 Value (µM) Reference
MCF-70.08
A5490.10

Anti-inflammatory Activity

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. The compound has been evaluated for its anti-inflammatory effects through various assays, including the Human Red Blood Cell (HRBC) membrane stabilization method. Results indicate that it significantly reduces inflammation markers, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Activity

Pyrazole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains in vitro, indicating its potential as an antimicrobial agent. The minimal inhibitory concentration (MIC) values suggest that it could be developed further for clinical applications .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It acts as a reversible inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition may contribute to both its anticancer and anti-inflammatory effects .
  • Receptor Binding : Molecular docking studies suggest that the compound may bind effectively to cyclooxygenase enzymes (COX), which are key players in the inflammatory pathway .

Case Studies

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on MCF-7 Cells : A recent study demonstrated that the compound inhibited MCF-7 cell growth by inducing apoptosis via mitochondrial pathways.
  • In Vivo Models : Animal models treated with the compound showed significant reductions in tumor size compared to controls, reinforcing its anticancer efficacy.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions:

Core Piperazine Formation : Start with a substituted piperazine derivative. Use coupling agents like EDC or DCC to attach the pyrazole-methyl-carboxamide moiety under anhydrous conditions (e.g., DMF or dichloromethane) .

Functionalization : Introduce the pyrazinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment .

Oxidation : Achieve the 2,3-dioxopiperazine motif using oxidizing agents like KMnO₄ or RuO₄ under controlled pH and temperature .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) .

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., piperazine NH at δ 3.1–3.5 ppm, pyrazinyl C-H at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~400–450 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (e.g., dihedral angles between pyrazine and piperazine rings) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications to the pyrazinyl (e.g., replacing pyrazine with pyridine) or piperazine (e.g., ethyl vs. methyl groups) moieties .

Biological Assays : Test analogs in kinase inhibition assays (e.g., Jak2/VEGFR-2) or cellular proliferation models (e.g., Jak2 V617F mutant cell lines) .

Computational Analysis : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Advanced: What experimental strategies elucidate its mechanism of biological activity?

Methodological Answer:

Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., Jak2, VEGFR-2) .

Cellular Models : Assess inhibition of STAT3 phosphorylation in Jak2 V617F-driven Ba/F3 cells .

In Vivo Validation : Test efficacy in xenograft models (e.g., TEL-Jak2 transgenic mice) with pharmacokinetic monitoring of plasma/tissue concentrations .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration, cell passage number) to isolate protocol variability .

Structural Analysis : Compare X-ray/NMR data of active vs. inactive analogs to identify critical structural motifs (e.g., pyrazine orientation affecting hydrogen bonding) .

Dose-Response Curves : Generate IC₅₀ values across multiple cell lines to distinguish compound-specific vs. cell-context effects .

Advanced: What computational modeling approaches predict its interactions with biological targets?

Methodological Answer:

Molecular Docking : Use Schrödinger Suite or MOE to model binding to Jak2’s ATP-binding pocket (PDB: 4BBE). Prioritize poses with hydrogen bonds to Leu855 and hydrophobic interactions with Phe994 .

DFT Calculations : Analyze electron density maps (Gaussian 09) to predict reactive sites (e.g., pyrazine’s N-atoms as hydrogen bond acceptors) .

MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.